molecular formula C5H15ClNO3P B1378458 (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride CAS No. 1394042-47-7

(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride

Cat. No.: B1378458
CAS No.: 1394042-47-7
M. Wt: 203.6 g/mol
InChI Key: USHLWXUAFKQGTQ-UHFFFAOYSA-N
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Description

(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride is a chemical compound that contains a phosphinic acid group, an amino group, and an ethoxy group. This unique arrangement lends the compound certain properties that are useful in various scientific and industrial applications. Its systematic name reflects its structure: a three-carbon chain with an amino group at one end and an ethoxyphosphinic acid group at the other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride involves a series of chemical reactions, typically starting with a primary amine like 3-aminopropanol. Here’s a general outline:

  • Alkylation: The amino group in 3-aminopropanol reacts with ethylphosphinic acid or its derivatives under basic conditions to introduce the ethoxyphosphinic acid group.

  • Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility in water.

Industrial Production Methods

Industrial production usually follows similar pathways but on a larger scale and with optimization for efficiency and yield. Industrial processes might involve:

  • Continuous flow reactors for consistent product quality.

  • Advanced purification techniques to ensure high purity.

Chemical Reactions Analysis

(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride undergoes various chemical reactions, including:

  • Oxidation: The phosphinic acid group can be oxidized to phosphonic acid derivatives using agents like hydrogen peroxide.

  • Substitution: The amino group can undergo nucleophilic substitution reactions, especially with halogens or sulfonates, to form new derivatives.

Common reagents in these reactions include:

  • Hydrogen peroxide for oxidation.

  • Alkyl halides or sulfonates for substitution reactions.

Major products depend on the specific reagents and conditions but might include oxidized phosphonic acid derivatives or substituted amino derivatives.

Scientific Research Applications

This compound has diverse applications across various fields:

  • Chemistry: It serves as a precursor for synthesizing other complex molecules and as a reagent in organic synthesis.

  • Biology: It can act as an enzyme inhibitor or a biochemical probe due to its reactive functional groups.

  • Medicine: Investigated for its potential in drug development, particularly in targeting specific biological pathways.

  • Industry: Used in the manufacturing of specialized materials and as a component in formulations requiring controlled release properties.

Mechanism of Action

The effects of (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride are attributed to its ability to interact with specific molecular targets:

  • Molecular Targets: Enzymes and receptors that interact with its amino and phosphinic acid groups.

  • Pathways Involved: It can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

  • (3-Aminopropyl)phosphonic acid: Lacks the ethoxy group, affecting its reactivity and solubility.

  • (3-Aminopropyl)(methyl)phosphinic acid: The methyl group confers different steric and electronic properties.

Properties

IUPAC Name

3-aminopropyl(ethoxy)phosphinic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO3P.ClH/c1-2-9-10(7,8)5-3-4-6;/h2-6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHLWXUAFKQGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClNO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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